Ethyl (ethoxymethylene)cyanoacetate

Heterocyclic Chemistry Regioselective Cyclization Michael Addition

Ethyl (ethoxymethylene)cyanoacetate (EMCA, CAS 94-05-3, C₈H₁₁NO₃, MW 169.18) is a white to light yellow crystalline solid (mp 49–51 °C, bp 190–191 °C at 4.0 kPa) widely employed as a versatile building block in organic synthesis. Its structure features three reactive centers—a nitrile group, an ethyl ester, and an electrophilic ethoxymethylene moiety—which enable participation in Knoevenagel condensations, Michael additions, and cyclocondensations.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
CAS No. 94-05-3
Cat. No. B148315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (ethoxymethylene)cyanoacetate
CAS94-05-3
Synonyms2-(Ethoxymethylene)-2-cyanoacetic Acid Ethyl Ester;  2-Cyano-3-ethoxy-2-propenoic Acid Ethyl Ester;  2-Cyano-3-ethoxyacrylic Acid Ethyl Ester;  Ethyl (ethoxymethylene)cyanoacetate;  Ethyl 2-(Ethoxymethylene)-2-cyanoacetate;  Ethyl 2-Cyano-2-(ethoxymethyle
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCCOC=C(C#N)C(=O)OCC
InChIInChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3/b7-6+
InChIKeyKTMGNAIGXYODKQ-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (Ethoxymethylene)cyanoacetate (CAS 94-05-3): A Bifunctional Michael Acceptor and Safe Cyanating Agent for Pharmaceutical and Agrochemical Synthesis


Ethyl (ethoxymethylene)cyanoacetate (EMCA, CAS 94-05-3, C₈H₁₁NO₃, MW 169.18) is a white to light yellow crystalline solid (mp 49–51 °C, bp 190–191 °C at 4.0 kPa) widely employed as a versatile building block in organic synthesis . Its structure features three reactive centers—a nitrile group, an ethyl ester, and an electrophilic ethoxymethylene moiety—which enable participation in Knoevenagel condensations, Michael additions, and cyclocondensations [1]. EMCA has gained particular prominence as a non-toxic cyanating agent in copper-catalyzed C–H cyanation of (hetero)arenes, providing a safer alternative to traditional metal cyanides [2].

Why Ethyl Cyanoacetate or Diethyl Ethoxymethylenemalonate Cannot Replace Ethyl (Ethoxymethylene)cyanoacetate in Critical Synthetic Sequences


Superficial structural similarity among ethoxymethylene derivatives masks substantial differences in reactivity, selectivity, and safety that preclude simple interchange. Ethyl cyanoacetate (ECA) lacks the ethoxymethylene Michael acceptor and cannot participate in the cyclocondensation cascades that define EMCA’s utility [1]. Diethyl ethoxymethylenemalonate (DEEM) and ethoxymethylenemalononitrile (EMMN) differ in the number and nature of electron-withdrawing groups, leading to divergent reaction outcomes: EMMN is significantly more reactive, often precluding isolation of enamine intermediates, while DEEM cyclizes exclusively via its ester groups, affording different regioisomers than EMCA [2]. Furthermore, EMCA’s unique ability to serve as a bench-stable, non-toxic cyanide source for C–H cyanation is not shared by ECA, DEEM, or EMMN [3].

Quantitative Head-to-Head Evidence for Selecting Ethyl (Ethoxymethylene)cyanoacetate Over Its Closest Analogs


Divergent Cyclization Pathways Enabled by Dual Cyano/Ester Functionality vs. DEEM and EMMN

EMCA possesses one cyano and one ester group, whereas DEEM bears two ester groups and EMMN bears two cyano groups. This difference dictates cyclization regiochemistry: in reactions with 5-aminopyrazole derivatives, EMCA yields pyrazolo[1,5-a]pyrimidines with an ester substituent at position 3, while EMMN places a cyano group at the same position, and DEEM introduces an ester but with different tautomeric preference [1]. In quinazoline annulation, EMCA and EMMN both give isolable pyrimido[2,1-b]quinazolines, while DEEM (EMME) cyclizes onto the alternative N-1 position, forming pyrido[1,2-a]quinazolines instead [2].

Heterocyclic Chemistry Regioselective Cyclization Michael Addition

Controlled Reactivity Hierarchy: EMCA Permits Isolation of Enamine Intermediates, Unlike More Reactive EMMN

When 4-substituted 2-amino-1H-imidazoles react with ethoxymethylene compounds, ethoxymethylenemalononitrile (EMMN) undergoes direct annelation to give bicyclic imidazo[1,2-a]pyrimidines in high yields in a single step. By contrast, the less reactive EMCA and DEEM stop at the enamine stage under identical conditions; the isolated enamines require subsequent heating with acid or base to effect cyclization [1]. This differential reactivity is explicitly described: EMMN yields the cyclized product directly, while EMCA and DEEM are classified as 'ethoxymethylene compounds of lower reactivity' and afford stable enamine intermediates [1].

Reaction Intermediate Isolation Stepwise Cyclization Enamine Chemistry

Non-Toxic Cyanating Agent: EMCA vs. Traditional Metal Cyanide Sources in C–H Cyanation

Conventional cyanation of (hetero)arenes employs acutely toxic cyanide sources such as NaCN, KCN, Zn(CN)₂, or K₄[Fe(CN)₆], which pose significant handling and disposal hazards. EMCA functions as a bench-stable, non-toxic cyanating agent that releases cyanide anion via C(sp²)–CN bond cleavage under copper catalysis [1]. In a direct comparative context, the Qi (2017) protocol using EMCA with Cu(OAc)₂ and O₂ oxidant achieves cyanation of electron-rich, electron-deficient, and heterocyclic arenes in yields of 55–92%, while traditional Pd-catalyzed cyanation with K₄[Fe(CN)₆] typically requires higher catalyst loadings and longer reaction times, with yields ranging from 40% to 88% depending on substrate [2].

Cyanation C–H Activation Safety Profile

Solid-State Handling Advantage: EMCA (mp 49–51 °C) vs. Liquid Ethyl Cyanoacetate (mp −22 °C)

EMCA is a crystalline solid at ambient temperature (melting point 49–51 °C) , whereas the simpler analog ethyl cyanoacetate (ECA) is a liquid with a melting point of −22 °C . This physical-state difference has practical consequences: solid EMCA can be accurately weighed on a laboratory balance without the solvent-handling equipment required for hygroscopic or volatile liquids, and it exhibits superior long-term storage stability against hydrolysis and thermal decomposition compared to liquid ECA, which is prone to discoloration and polymerization upon extended storage .

Physical Form Storage Stability Weighing Accuracy

EMCA Enables Copper-Catalyzed C–H Cyanation Under Ligand-Free Conditions, Lowering Cost vs. Palladium-Based Alternatives

The Li (2018) protocol using EMCA as the cyanating agent operates under copper catalysis with di-tert-butyl peroxide (DTBP) as oxidant in a ligand-free system [1]. In contrast, the palladium-catalyzed cyanation of aryl halides using ethyl cyanoacetate as the cyanide source, reported by Zheng (2012), requires a palladium catalyst (Pd(OAc)₂, 2 mol%) and a phosphine ligand (Xantphos, 4 mol%), along with a base (K₂CO₃) at 120 °C [2]. The ligand-free copper system with EMCA eliminates the cost of expensive phosphine ligands and precious palladium, while achieving a comparable substrate scope.

Ligand-Free Catalysis Copper Catalysis Process Economics

Defined Melting Point (49–51 °C) as an Identity and Purity Criterion vs. Liquid Analogs Requiring GC or Refractive Index

The sharp melting range of EMCA (49–51 °C) provides a simple, low-cost identity and purity check accessible to any quality control laboratory with a melting point apparatus. Liquid comparators such as ethyl cyanoacetate (ECA) and diethyl ethoxymethylenemalonate (DEEM) lack a convenient ambient-pressure melting point and instead rely on boiling point (ECA: 208–210 °C), refractive index, or chromatographic purity (GC/HPLC) for identity confirmation . The solid-state melting point determination for EMCA is not only faster (<5 min) and cheaper but also more sensitive to common impurities (e.g., residual ethyl cyanoacetate starting material) that depress the melting point, providing a built-in purity sensor.

Quality Control Identity Testing Purity Assessment

Procurement-Driven Application Scenarios for Ethyl (Ethoxymethylene)cyanoacetate Where Analog Substitution Is Contraindicated


Divergent Synthesis of Pyrazolo[1,5-a]pyrimidine Libraries Requiring an Ester Handle at the 3-Position

When the target scaffold demands a carboxylate functional group for subsequent hydrolysis, amidation, or bioconjugation, EMCA is the mandatory choice over EMMN (which installs a less versatile cyano group) and DEEM (which may give different tautomers). The 3-ester pyrazolo[1,5-a]pyrimidine products obtained from EMCA enable direct access to carboxylic acid derivatives without additional functional group interconversion steps [1].

Stepwise Heterocycle Construction via Isolable Enamine Intermediates for Parallel Synthesis

Medicinal chemistry campaigns that require capture of enamine intermediates for diversification prior to cyclization should select EMCA. The controlled, lower reactivity of EMCA relative to EMMN permits isolation and characterization of the enamine, which can then be reacted with a variety of electrophiles before the final ring closure, maximizing scaffold diversity from a single intermediate [2].

Large-Scale Cyanation of (Hetero)arenes Under Toxicity-Constrained Conditions

For pilot-plant or industrial production of (hetero)aryl nitriles where the use of NaCN, KCN, or Zn(CN)₂ is restricted by EHS policies, EMCA is the preferred cyanating agent. Its solid, non-toxic form simplifies handling and waste treatment, while the copper-mediated protocol delivers yields competitive with traditional metal cyanide methods (up to 92% isolated yield) without requiring expensive palladium catalysts or phosphine ligands [3].

GMP Intermediate Procurement with Compendial Identity Testing Requirements

In pharmaceutical intermediate supply chains governed by ICH Q7, the ability to perform a pharmacopoeia-recognized melting point test on EMCA (mp 49–51 °C) upon receipt enables rapid lot release without the capital and operational expense of GC or HPLC. This advantage over liquid analogs like ethyl cyanoacetate or DEEM directly reduces warehousing and QC costs in GMP-compliant manufacturing environments .

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